N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that features a 1,2,4-triazole ring, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the formation of the 1,2,4-triazole ring followed by the attachment of the phenyl and acetamide groups. A common synthetic route includes the reaction of 1,2,4-triazole with appropriate intermediates under reflux conditions. For example, 1,2,4-triazole can be reacted with intermediates in the presence of sodium bicarbonate in toluene, followed by refluxing for an extended period .
Chemical Reactions Analysis
N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promise in biological studies due to its ability to interact with enzymes and receptors.
Medicine: The compound’s 1,2,4-triazole ring is known for its antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with biological targets, such as enzymes and receptors. The 1,2,4-triazole ring can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other compounds containing the 1,2,4-triazole ring, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity.
Trazodone: An antidepressant that also contains a triazole ring.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-4-11(2)12-5-7-13(8-6-12)17-14(20)9-21-15-18-16-10-19(15)3/h5-8,10-11H,4,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFRNTCICSNNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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